molecular formula C12H22N2O2 B1427406 Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate CAS No. 1211539-11-5

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate

Cat. No.: B1427406
CAS No.: 1211539-11-5
M. Wt: 226.32 g/mol
InChI Key: DTQFSFGKCIRARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is a bicyclic compound characterized by a unique structure that includes a cyclopentane fused to a pyrazine ring. This compound, with the molecular formula C₁₂H₂₂N₂O₂ and a molar mass of 226.32 g/mol, has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, which may facilitate interactions with biological membranes and macromolecules. The cyclopentapyrazine ring system is known to be present in various naturally occurring compounds with significant biological properties, suggesting that this compound may also exhibit similar activities.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and influence various biochemical pathways. For instance, compounds with similar bicyclic structures have been shown to inhibit critical enzymes such as N-myristoyltransferase (NMT), which plays a role in protein modification and signaling pathways .

Synthesis and Biological Evaluation

Research has indicated that the synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often yield intermediates that can be further evaluated for their biological potential. The synthesis routes commonly employed include:

  • Cyclization reactions : To form the bicyclic structure.
  • Functional group modifications : To enhance biological activity or selectivity towards specific targets.

Comparative Analysis

A comparative analysis of similar compounds can provide insights into the unique biological properties of this compound:

Compound NameMolecular FormulaBiological Activity
Octahydro-1H-cyclopentapyrazine-1-carboxylic AcidC₁₂H₂₂N₂O₂Potential for enzyme inhibition
Tert-butyl 3-methylcyclopentane-1-carboxylateC₉H₁₈O₂Lacks nitrogen; lower biological relevance
Tert-butyl 2-pyrrolidinoneC₇H₁₃NODifferent cyclic structure; varied activity

This table illustrates how the unique bicyclic structure of this compound may confer distinct biological activities not present in its analogs.

Properties

IUPAC Name

tert-butyl 1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-7-13-9-5-4-6-10(9)14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQFSFGKCIRARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate
Reactant of Route 2
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate
Reactant of Route 3
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate
Reactant of Route 5
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate
Reactant of Route 6
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.